N-(4-bromo-2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea
Overview
Description
N-(4-bromo-2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea is a useful research compound. Its molecular formula is C9H4BrCl3F2N2O and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- The compound's crystal structure, including molecular conformation and intermolecular interactions, has been extensively studied. For instance, Yan et al. (2008) analyzed a similar compound, 1-(2,6-Difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea, detailing its molecular conformation and crystal packing formed by intermolecular hydrogen bonds and interactions (Yan, Huang, Li, Yan, & Lin, 2008).
Synthesis Methods
- Various synthesis methods for related compounds have been developed. Feng-mei and He-qin (2009) described the synthesis of a key intermediate of the antitumor agent sorafenib, highlighting the importance of the compound in pharmaceutical research (Feng-mei & He-qin, 2009).
Chemical Reactions and Properties
- Studies on the chemical properties and reactions of similar compounds have been conducted. Sathe et al. (2007) explored the N-chlorination of various compounds using a related chemical, showcasing its potential utility in chemical synthesis (Sathe, Karade, & Kaushik, 2007).
Application in Anticancer Research
- Compounds with structural similarities have been investigated for their potential in anticancer treatments. For example, Guagnano et al. (2011) optimized a series of N-aryl-N'-pyrimidin-4-yl ureas, indicating the potential therapeutic use of these compounds as anticancer agents (Guagnano et al., 2011).
Compatibility with Other Chemicals
- Research has also been done on the compatibility of related chemicals with various agents. Ahmed et al. (2011) studied the compatibility of a similar compound with suspending agents, which is crucial for practical applications in chemical formulations (Ahmed, Gutch, Ganesan, & Vijayaraghavan, 2011).
Biological Activities
- Investigations into the biological activities of related compounds have been conducted. Qiao (2002) studied the effects of a related compound on plant growth and herbicide activities, revealing its potential utility in agriculture (Qiao, 2002).
Properties
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-3-(1,2,2-trichloroethenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl3F2N2O/c10-3-1-4(14)6(5(15)2-3)16-9(18)17-8(13)7(11)12/h1-2H,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVNUDILVZMMFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)NC(=C(Cl)Cl)Cl)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl3F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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